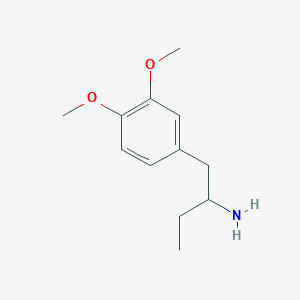

1-(3,4-Dimethoxyphenyl)butan-2-amine

Description

1-(3,4-Dimethoxyphenyl)butan-2-amine (CAS 55174-55-5) is a phenethylamine derivative with the molecular formula C₁₂H₁₉NO₂ and a molecular weight of 209.28 g/mol . Structurally, it consists of a butan-2-amine chain attached to a 3,4-dimethoxyphenyl ring. Key physicochemical properties include a calculated XLogP3 (lipophilicity index) of 1.7, a topological polar surface area of 44.5 Ų, and 5 rotatable bonds .

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)butan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-4-10(13)7-9-5-6-11(14-2)12(8-9)15-3/h5-6,8,10H,4,7,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPWBPAEWBUYLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC(=C(C=C1)OC)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxyphenyl)butan-2-amine can be synthesized through several methods. One common approach involves the reductive amination of 3,4-dimethoxyphenylacetone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired amine product.

Industrial Production Methods: In an industrial setting, the production of 1-(3,4-Dimethoxyphenyl)butan-2-amine may involve the catalytic hydrogenation of 3,4-dimethoxyphenylacetonitrile. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures to achieve the reduction of the nitrile group to an amine.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)butan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)butan-2-amine has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies related to neurotransmitter analogs and their effects on biological systems.

Medicine: Research into its potential therapeutic effects, particularly in the context of neurological disorders, is ongoing.

Industry: It is utilized in the production of fine chemicals and as a precursor in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)butan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. This modulation can lead to various physiological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3,4-dimethoxyphenyl)butan-2-amine with four analogs, focusing on structural variations, physicochemical properties, and inferred biological implications.

1-(3,4-Dimethoxyphenyl)propan-2-amine

Molecular Formula: C₁₁H₁₇NO₂ Molecular Weight: 195.26 g/mol Synthesis: Produced via Leuckart reaction with 80% yield using 1-(3,4-dimethoxyphenyl)propan-2-one as a precursor . Key Differences:

- Shorter carbon chain (propan-2-amine vs. butan-2-amine).

- Reduced lipophilicity (inferred XLogP3 ~1.2–1.4 vs. 1.7 for the target compound).

- Fewer rotatable bonds (4 vs. Implications: The shorter chain may decrease blood-brain barrier penetration compared to the butan-2-amine analog .

α-Ethyl 2C-D (1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine)

Molecular Formula: C₁₃H₂₁NO₂ Molecular Weight: 223.32 g/mol Key Differences:

- Substituent positions: 2,5-dimethoxy-4-methylphenyl vs. 3,4-dimethoxyphenyl.

- Additional methyl group at the 4-position of the phenyl ring.

- Higher lipophilicity (XLogP3 ~2.0–2.3 , inferred from molecular weight and substituents).

Implications : - The 4-methyl group may enhance steric hindrance, altering receptor binding kinetics compared to the target compound .

1-(3,4-Difluorophenyl)-2-methylbutan-1-amine

Molecular Formula : C₁₁H₁₅F₂N

Molecular Weight : 199.24 g/mol

Key Differences :

- Fluorine atoms replace methoxy groups at the 3,4-positions.

- No hydrogen bond acceptors from methoxy oxygen, reducing polar surface area (inferred <30 Ų vs. 44.5 Ų).

- Higher electronegativity of fluorine may improve metabolic stability.

Implications : - Fluorinated analogs often exhibit enhanced bioavailability and resistance to oxidative degradation .

- Reduced hydrogen bonding capacity may limit solubility compared to the target compound .

N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine Hydrobromide

- Branched alkyl chain with additional 4-methoxyphenyl and ethylamine groups.

- Presence of a hydrobromide salt enhances water solubility.

Implications : - Increased molecular weight and polarity may limit central nervous system penetration.

- Multiple methoxy groups could enhance interactions with adrenergic or dopaminergic receptors .

Data Tables

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds | Polar Surface Area (Ų) |

|---|---|---|---|---|---|---|---|

| 1-(3,4-Dimethoxyphenyl)butan-2-amine | C₁₂H₁₉NO₂ | 209.28 | 1.7 | 1 | 3 | 5 | 44.5 |

| 1-(3,4-Dimethoxyphenyl)propan-2-amine | C₁₁H₁₇NO₂ | 195.26 | ~1.3 | 1 | 3 | 4 | ~44.5 |

| α-Ethyl 2C-D | C₁₃H₂₁NO₂ | 223.32 | ~2.1 | 1 | 3 | 6 | ~44.5 |

| 1-(3,4-Difluorophenyl)-2-methylbutan-1-amine | C₁₁H₁₅F₂N | 199.24 | ~1.9 | 1 | 1 | 3 | <30 |

Table 2: Structural and Pharmacological Implications

| Compound Name | Key Structural Features | Inferred Pharmacological Profile |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)butan-2-amine | 3,4-Dimethoxy, butan-2-amine chain | Potential 5-HT₂A/MAO interactions |

| α-Ethyl 2C-D | 2,5-Dimethoxy-4-methyl, butan-2-amine chain | Likely 5-HT₂A agonist (similar to 2C-B) |

| 1-(3,4-Difluorophenyl)-2-methylbutan-1-amine | 3,4-Difluoro, methylbutan-1-amine chain | Enhanced metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.